molecular formula C9H11BrN2O2S B13878064 N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide

N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide

Cat. No.: B13878064
M. Wt: 291.17 g/mol
InChI Key: IOGFOXIHLLNZNI-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide is an organic compound that features a brominated pyridine ring attached to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide typically involves the bromination of 2-methyl-3-pyridinyl followed by the introduction of the cyclopropanesulfonamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropanesulfonamide group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanesulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methylpyridin-3-yl)acetamide
  • N-(5-bromo-2-pyridinyl)-2-methyl-3-furamide
  • N-(5-bromo-2-methyl-pyridin-3-yl)-methanesulfonamide

Uniqueness

N-(5-bromo-2-methyl-3-pyridinyl)cyclopropanesulfonamide is unique due to the presence of both a brominated pyridine ring and a cyclopropanesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-bromo-2-methylpyridin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2S/c1-6-9(4-7(10)5-11-6)12-15(13,14)8-2-3-8/h4-5,8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGFOXIHLLNZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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